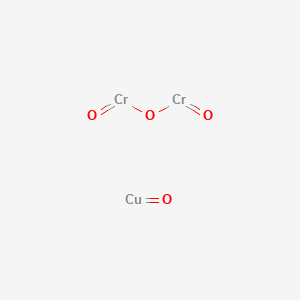

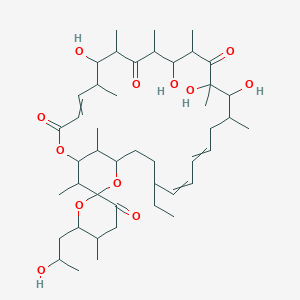

Oxocopper; oxo-(oxochromiooxy)chromium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromium complexes often involves intricate reactions that yield various oxidation states and coordination environments. For instance, chromium(V)-oxo complexes with macrocyclic ligands have been synthesized, showcasing the ability to form highly oxidized transition metal complexes. These complexes serve as precursors for labeling with oxygen-18, demonstrating a method for synthesizing oxygen-labeled oxo complexes in high yields (Collins, T. J., Slebodnick, C., & Uffelman, E., 1990).

Molecular Structure Analysis

The molecular structure of chromium complexes reveals diverse coordination geometries and electronic configurations. For example, chromium(III)-superoxo complexes exhibit structures where the chromium center is coordinated to a superoxo ligand, indicative of their role in oxygen atom transfer reactions and mimicking the function of cysteine dioxygenase enzymes (Cho, J., Woo, J., & Nam, W., 2012).

Chemical Reactions and Properties

Chromium complexes are known for their diverse reactivity, particularly in oxidation reactions. The reactivity of chromium(III)-superoxo complexes in C-H bond activation of hydrocarbons demonstrates their potential as models for understanding the mechanisms of oxygenase enzymes (Cho, J., Woo, J., & Nam, W., 2010).

Physical Properties Analysis

Investigations into the physical properties of chromium complexes, such as their magnetic and electronic structures, provide insights into the underlying principles governing their stability and reactivity. Studies on oxo-bridged dinuclear chromium(III) complexes, for example, correlate optical and magnetic properties with the basicity of the oxo bridge, revealing the complex interplay between structure and function (Morsing, T. J., Bendix, J., Weihe, H., & Døssing, A., 2014).

Chemical Properties Analysis

The chemical properties of chromium complexes, such as their ability to engage in oxygen atom transfer reactions, are crucial for understanding their behavior in catalytic and environmental processes. The formation of Cr(IV)-oxo complexes during these reactions exemplifies the dynamic chemistry of chromium and its potential for synthetic applications (Cho, J., Woo, J., & Nam, W., 2012).

科学研究应用

- Summary of the Application: Oxocopper; oxo-(oxochromiooxy)chromium, also known as Copper chromite, is used as a catalyst in organic chemistry . It is of great interest to chemists for its catalytic properties .

- Methods of Application or Experimental Procedures: Copper chromite is usually produced by thermal decomposition of copper ammonium chromate . This is easily prepared from copper (II) sulfate, ammonium, sodium, or potassium dichromate, and aqueous ammonia . The copper ammonium chromate precipitates as an orange-brown solid, and can be washed, dried, and finally heated for a period of time at about 350°C to produce the final product of copper chromite .

- Results or Outcomes: Copper chromite is used in the synthesis of pyridine from niacin . Like Raney nickel, it is used in hydrogenation reactions in organic chemistry .

安全和危害

属性

IUPAC Name |

oxocopper;oxo(oxochromiooxy)chromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.Cu.4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULFYAFFAGNFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr]O[Cr]=O.O=[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2CuO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxocopper; oxo-(oxochromiooxy)chromium | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)